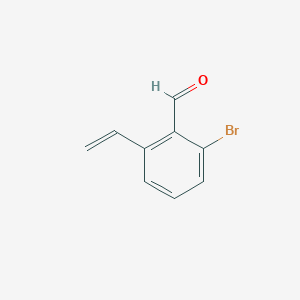![molecular formula C15H16ClNO B12950640 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B12950640.png)
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is a tricyclic compound with a seven-membered ring structure. It is commonly known for its use as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the field of anticonvulsant drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride typically involves the condensation of ortho-nitrotoluene, followed by reduction and cyclization . The reaction conditions often include heating and the use of specific solvents such as toluene and methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of temperature and pressure to ensure high yield and purity. The final product is often obtained as a glassy yellow crystalline powder with a melting point of around 127°C .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the compound to produce different reduced forms.
Substitution: Common substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various dibenzoazepine derivatives, which are often used as intermediates in the synthesis of more complex pharmacologically active compounds .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various dibenzoazepine derivatives.
Medicine: It serves as an intermediate in the production of drugs used to treat neurological disorders.
Industry: The compound is used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an organic electrophile in various reactions, leading to the formation of different products . The compound’s effects are mediated through its interaction with neurotransmitter systems, particularly in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A closely related compound with similar structural features.
10-Methoxy-5H-dibenzo[b,f]azepine: Another similar compound with a methoxy group at a different position.
5H-Dibenzo[b,f]azepine: A parent compound without the methoxy group.
Uniqueness
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmacologically active compounds .
Eigenschaften
Molekularformel |
C15H16ClNO |
|---|---|
Molekulargewicht |
261.74 g/mol |
IUPAC-Name |
2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13;/h2-5,8-10,16H,6-7H2,1H3;1H |
InChI-Schlüssel |
VHRLXFSLSHCCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)

![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)
